(R)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is a chiral auxiliary used in organic synthesis. This compound is known for its role in the preparation of chiral amines and other valuable intermediates in asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-Methyl-2-propanesulfinamide with aldehydes or ketones. This reaction is often mediated by copper or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include chiral amines, sulfoxides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to prepare enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through asymmetric synthesis. The molecular targets and pathways involved include the interaction with aldehydes or ketones to form chiral imines, which can then undergo further transformations to yield enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-2-propanesulfinamide: A precursor to the target compound, used in similar applications.
tert-Butanesulfinamide: Another chiral auxiliary with similar uses in asymmetric synthesis.
Sulfenamides and Sulfonamides: Compounds with sulfur-nitrogen bonds, used in various synthetic applications .
Uniqueness
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific structure, which provides distinct steric and electronic properties that enhance its effectiveness as a chiral auxiliary. Its ability to form stable imines with aldehydes and ketones makes it particularly valuable in asymmetric synthesis .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(3R)-oxan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-7-9-5-4-6-13-8-9/h7,9H,4-6,8H2,1-3H3/b11-7+/t9-,14?/m1/s1 |
InChI Key |
XDGXEQNGDCWDKD-QLFITRGKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@H]1CCCOC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.